N-Thiazol-2-yl-succinamic acid

Vue d'ensemble

Description

N-Thiazol-2-yl-succinamic acid is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Thiazol-2-yl-succinamic acid typically involves the reaction of thiazole derivatives with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Thiazol-2-yl-succinamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Applications De Recherche Scientifique

Antibacterial Applications

N-Thiazol-2-yl-succinamic acid derivatives have demonstrated significant antibacterial activity. Recent studies have synthesized various thiazole-containing compounds that exhibit potent effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Hybrid Antimicrobials: Research has shown that compounds combining thiazole and sulfonamide moieties can enhance antibacterial efficacy. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were effective against multiple bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL .

- Mechanism of Action: The antibacterial activity is partly attributed to the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis necessary for bacterial growth. This mechanism results in a bacteriostatic effect, preventing bacterial cell division .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. Various studies highlight their cytotoxic effects on different cancer cell lines.

Key Findings:

- Cytotoxic Effects: Compounds derived from thiazole scaffolds have shown promising activity against cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). For example, specific derivatives demonstrated significant cytotoxicity, indicating their potential as anticancer agents .

- Mechanisms of Action: These compounds may induce apoptosis or inhibit cell proliferation through various pathways, including oxidative stress induction and interference with cellular signaling mechanisms .

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound has potential applications in other therapeutic areas:

Key Findings:

- Pain Modulation: Compounds derived from thiazole structures have been investigated for their ability to modulate TRPV3 channels, which are implicated in pain sensation. Such compounds could be beneficial in treating chronic pain conditions .

- Antioxidant Activity: Some thiazole derivatives also exhibit antioxidant properties, suggesting their utility in protecting against oxidative stress-related diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-Thiazol-2-yl-succinamic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

Uniqueness

N-Thiazol-2-yl-succinamic acid is unique due to its versatile chemical reactivity and wide range of applications. Unlike some similar compounds, it can undergo multiple types of chemical reactions, making it a valuable intermediate in various synthetic pathways .

Activité Biologique

N-Thiazol-2-yl-succinamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

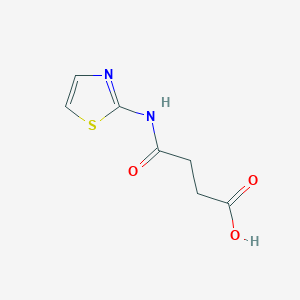

This compound is a thiazole derivative characterized by a thiazole ring attached to a succinamic acid moiety. Its chemical structure can be represented as follows:

The compound is known for its moderate solubility in organic solvents, which facilitates its use in various biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity. Studies have demonstrated its effectiveness against various fungi, including Candida species. The compound appears to inhibit fungal growth by targeting specific metabolic pathways essential for fungal survival.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those critical for cell wall synthesis in bacteria and ergosterol synthesis in fungi.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Study on Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.0 |

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in microbial resistance and cancer progression. These studies indicate that the compound binds effectively to active sites of key enzymes, supporting its role as a potential therapeutic agent.

Propriétés

IUPAC Name |

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMGZMBKMJRZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292202 | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-00-3 | |

| Record name | 19692-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thiazol-2-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.